Regiochemical Identity: 5-Benzylthio vs. 4-Benzylthio
A critical point for procurement is the defined regiochemistry of the benzylthio substituent. The target compound (CAS 16461-34-0) carries the benzylthio group at the 5-position, while a commercially available isomer (CAS 20142-47-6) has it at the 4-position. In pyridazinone SAR, the 5-position modification directly impacts electron density and steric hindrance at the active site, which is well-documented for related fungicidal and insecticidal chemotypes [1]. Substitution with the incorrect isomer introduces an uncontrolled variable that invalidates comparative biological assay results .
| Evidence Dimension | Positional Isomerism (Substituent Location) |
|---|---|
| Target Compound Data | 5-(benzylthio) substituent, 4-chloro substituent |
| Comparator Or Baseline | 4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone (CAS 20142-47-6) |
| Quantified Difference | Regioisomeric distinction; different chemical entity with distinct CAS number, predicted LogP, and biological profile. |
| Conditions | Structural identity verification via NMR, HPLC retention time, or melting point (target mp: 138 °C [2]). |
Why This Matters
Procuring the incorrect regioisomer leads to invalid structure-activity relationship (SAR) data and wasted screening resources.
- [1] Patent US4877787A. Benzylthio pyridazinone derivatives, preparation thereof, and insecticidal acaricidal, fungicidal compositions. Nissan Chemical Industries Ltd, 1989. View Source
- [2] Molaid Database. 5-苄基硫代-4-氯-2-苯基哒嗪-3(2H)-酮, CAS 16461-34-0. Melting Point: 138 °C. View Source
